2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties.
Mechanism of Action
It’s worth noting that piperidine derivatives, which include “2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and prolonged neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can modulate the activity of ion channels by binding to their regulatory sites, affecting ion flux and cellular excitability. These interactions contribute to the compound’s overall effects on cellular function and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat may lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include substituted piperidines, thiol esters, and alkoxy esters.
Hydrolysis: The products are 2-(2-Piperidinyl)ethanol and chloroacetic acid.
Oxidation and Reduction: The products include piperidones and reduced piperidines with various substituents.
Scientific Research Applications
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Piperidinyl)ethanol: A precursor in the synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, used in similar applications.
2-(2-Piperidinyl)ethyl acetate: A structurally similar compound with an acetate group instead of a chloroacetate group, used in medicinal chemistry.
2-(2-Piperidinyl)ethyl bromide: Another halogenated derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Biological Activity
Overview
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a piperidine derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cognitive functions and memory .
- G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways that are crucial for cellular communication and metabolic processes.
- Transport Mechanisms : The compound is transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells, which influences its bioavailability and efficacy.
Cellular Effects
- Cognitive Enhancement : In animal models, low doses of this compound have demonstrated improvements in cognitive function and memory through neurotransmitter modulation.
- Metabolic Pathways : It interacts with cytochrome P450 enzymes in the liver, leading to the formation of metabolites with distinct biological activities.
Temporal Effects
The stability of this compound under laboratory conditions suggests minimal degradation over time, allowing for consistent experimental results.
Research Applications
The compound serves various roles in scientific research:
- Medicinal Chemistry : It is utilized as an intermediate in synthesizing pharmaceuticals targeting the central nervous system.
- Biological Studies : Its structural similarity to biologically active molecules makes it a valuable tool for receptor binding and enzyme inhibition studies.
- Chemical Synthesis : It acts as a building block for developing complex piperidine derivatives used in drug discovery.
Alzheimer’s Disease
Research indicates that compounds similar to this compound exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. These compounds also show antioxidant properties, enhancing their therapeutic potential against neurodegenerative diseases .
Cancer Therapy
A study highlighted that certain piperidine derivatives demonstrate anticancer activity by inducing apoptosis in cancer cell lines. The structural features of these compounds, including three-dimensional conformations, enhance their binding affinity to target proteins involved in cancer progression .
Summary of Biological Activities
Activity | Description |
---|---|
Acetylcholinesterase Inhibition | Increases acetylcholine levels; enhances cognitive functions |
Modulation of GPCRs | Influences cell signaling pathways |
Anticancer Activity | Induces apoptosis; improves binding to cancer-related proteins |
Alzheimer’s Disease Treatment | Dual inhibition of AChE and BuChE; antioxidant properties |
Properties
IUPAC Name |
2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGCARBGLSSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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